FMOC-D-TYR-OH
Overview
Description
FMOC-D-TYR-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions. The D-configuration of tyrosine indicates that it is the enantiomer of the naturally occurring L-tyrosine.
Mechanism of Action
Target of Action
Fmoc-D-Tyrosine, also known as FMOC-D-TYR-OH, is primarily used in the field of peptide synthesis . It doesn’t have a specific biological target, but rather serves as a building block in the creation of complex peptide structures .
Mode of Action
The Fmoc (9-fluorenylmethoxycarbonyl) group in Fmoc-D-Tyrosine is a base-labile protecting group used in peptide synthesis . It protects the amino group during the synthesis process and is removed by a base, usually piperidine . This allows for the controlled step-by-step construction of the peptide chain .
Biochemical Pathways
Fmoc-D-Tyrosine is involved in the biochemical pathway of solid-phase peptide synthesis . It’s used to synthesize peptides, including ones of significant size and complexity . The exact pathways affected would depend on the specific peptide being synthesized.
Result of Action
The primary result of Fmoc-D-Tyrosine’s action is the successful synthesis of the desired peptide . The molecular and cellular effects would be determined by the specific peptide that Fmoc-D-Tyrosine is a part of.
Action Environment
The action of Fmoc-D-Tyrosine is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis and the stability of the Fmoc group . Proper storage conditions (2-8°C) are also important to maintain the stability of Fmoc-D-Tyrosine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FMOC-D-TYR-OH typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This can be achieved by reacting D-tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group of D-tyrosine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: FMOC-D-TYR-OH undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tyrosine derivatives.
Scientific Research Applications
Chemistry: FMOC-D-TYR-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the synthesis of radiolabeled peptides for imaging and diagnostic purposes. It is also involved in the development of peptide-based vaccines and cancer therapeutics .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and as a reagent in various chemical processes. It is also used in the development of biomaterials and hydrogels .
Comparison with Similar Compounds
Fmoc-L-tyrosine: The L-enantiomer of FMOC-D-TYR-OH, commonly used in SPPS.
Fmoc-D-phenylalanine: Another Fmoc-protected D-amino acid used in peptide synthesis.
Fmoc-L-phenylalanine: The L-enantiomer of Fmoc-D-phenylalanine, also used in SPPS.
Uniqueness: this compound is unique due to its D-configuration, which makes it useful in the synthesis of peptides with specific stereochemistry. This is particularly important in the development of peptide-based drugs and therapeutic agents, where the stereochemistry can significantly impact the biological activity and stability of the peptides .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)13-22(23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZCTMTWRHEBIN-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426255 | |
Record name | Fmoc-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-29-1 | |
Record name | Fmoc-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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